
2-(2-Methylstyryl)-4,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylstyryl)-4,5-dihydro-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylstyryl)-4,5-dihydro-1H-imidazole typically involves the reaction of 2-methylstyrene with imidazole under specific conditions. One common method is the condensation reaction, where 2-methylstyrene is reacted with imidazole in the presence of a suitable catalyst, such as a Lewis acid, at elevated temperatures. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form saturated derivatives, where the double bonds are hydrogenated.
Substitution: It can participate in substitution reactions, where functional groups on the imidazole ring or the styryl group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
科学的研究の応用
2-(2-Methylstyryl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 2-(2-Methylstyryl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
- 1,4-Bis(2-methylstyryl)benzene
- 2-Methylstyrene
- 4,5-Dihydro-1H-imidazole
Comparison: 2-(2-Methylstyryl)-4,5-dihydro-1H-imidazole is unique due to the presence of both the 2-methylstyryl group and the imidazole ring. This combination imparts distinct chemical properties and potential applications compared to similar compounds. For example, 1,4-Bis(2-methylstyryl)benzene lacks the imidazole ring, which limits its biological activity. Similarly, 2-Methylstyrene does not have the imidazole ring, affecting its reactivity and applications.
特性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
2-[(E)-2-(2-methylphenyl)ethenyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C12H14N2/c1-10-4-2-3-5-11(10)6-7-12-13-8-9-14-12/h2-7H,8-9H2,1H3,(H,13,14)/b7-6+ |
InChIキー |
GFIPROCAVXFHHK-VOTSOKGWSA-N |
異性体SMILES |
CC1=CC=CC=C1/C=C/C2=NCCN2 |
正規SMILES |
CC1=CC=CC=C1C=CC2=NCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844421.png)
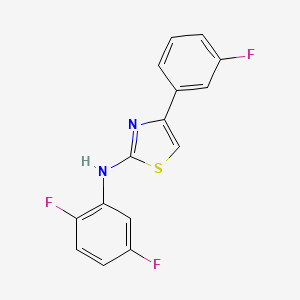
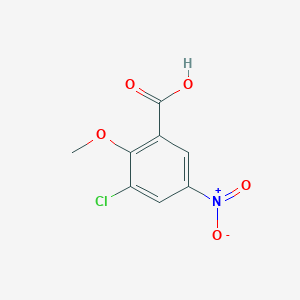
![2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12844439.png)
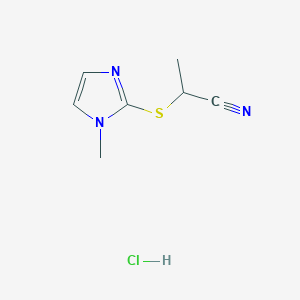
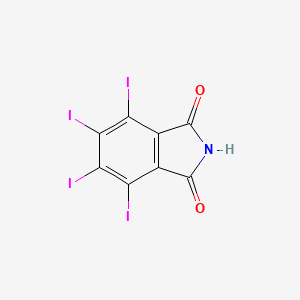
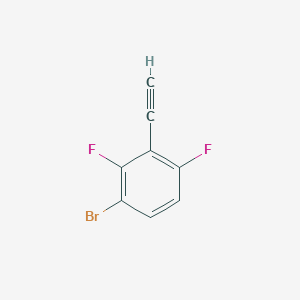
![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12844461.png)
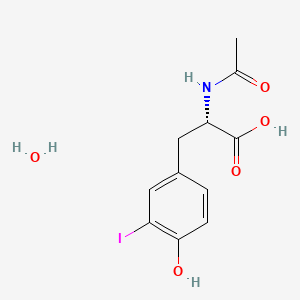
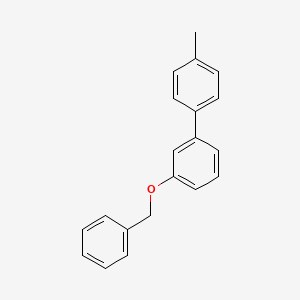
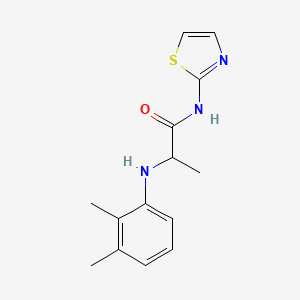
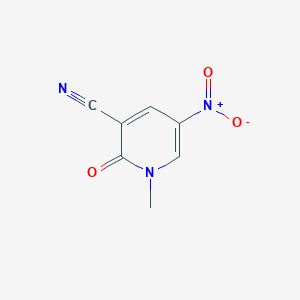
![7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B12844491.png)
![4-[(6-Chloropyridin-3-YL)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12844494.png)
